3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
Molecular Formula |
C18H14N4O3S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H14N4O3S2/c1-10-8-26-17(20-10)21-15(23)13-7-19-18-22(16(13)24)14(9-27-18)11-3-5-12(25-2)6-4-11/h3-9H,1-2H3,(H,20,21,23) |
InChI Key |
SLABCROZBUVLOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction for Dihydropyrimidine Synthesis
The synthesis begins with a Biginelli reaction to construct the dihydropyrimidine intermediate. A mixture of 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (15 mmol), and ZnCl₂ (2 mmol) in glacial acetic acid (2 mL) is heated at 80°C for 4 hours. The product, ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate , precipitates upon cooling and is recrystallized from ethanol (yield: 82–85%, m.p. 142–145°C).
Reaction Conditions Table
| Component | Quantity | Role |
|---|---|---|
| 4-Methoxybenzaldehyde | 10 mmol | Electrophilic aldehyde |
| Ethyl acetoacetate | 10 mmol | β-Ketoester |
| Thiourea | 15 mmol | Nucleophile |
| ZnCl₂ | 2 mmol | Lewis acid catalyst |
| Glacial acetic acid | 2 mL | Solvent/acid |
Cyclization to Thiazolo[3,2-a]pyrimidine
The dihydropyrimidine intermediate undergoes cyclization with chloroacetonitrile (1.5 mmol) in DMF (15 mL) under reflux for 10 hours. This forms ethyl 3-amino-5-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (yield: 70–72%, m.p. 168–170°C). Alternative cyclizing agents like monochloroacetic acid in acetic anhydride yield the 3-oxo derivative, but with lower regioselectivity.
Functionalization at Position 6: Carboxamide Formation
Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed in 6M HCl under reflux for 6 hours to yield 5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid . Neutralization with aqueous NaOH followed by acidification precipitates the product (yield: 90%, m.p. >250°C).
Coupling with 4-Methyl-1,3-thiazol-2-amine
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-methyl-1,3-thiazol-2-amine (1.2 eq) in dry THF under N₂. After stirring for 12 hours at room temperature, the product is purified via column chromatography (hexane:EtOAc, 3:1) to yield the final carboxamide (yield: 65–68%, m.p. 192–195°C).
Alternative Synthetic Pathways
Polyphosphoric Acid (PPA)-Mediated Cyclodehydration
Heating a mixture of 2-phenacylthio-dihydropyrimidine and PPA at 120°C for 2 hours directly yields the thiazolo[3,2-a]pyrimidine core. This method avoids multi-step cyclization but requires stringent temperature control to prevent decomposition.
Laccase-Catalyzed Diarylation
A biocatalytic approach using Myceliophthora thermophila laccase facilitates oxidative coupling of thiazolopyrimidinones with arylboronic acids. While this method is eco-friendly, it introduces regioselectivity challenges for the 4-methoxyphenyl group.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Biginelli + DMF | 68 | 98.5 |
| PPA cyclodehydration | 72 | 97.8 |
| Laccase coupling | 55 | 96.2 |
Challenges and Mechanistic Insights
-
Regioselectivity in Cyclization : Electron-donating groups (e.g., 4-methoxy) favor cyclization through the N3 atom of the pyrimidine ring, while electron-withdrawing groups shift preference to N1.
-
Carboxamide Coupling Efficiency : Steric hindrance from the 4-methylthiazole moiety reduces coupling yields, necessitating excess acyl chloride and prolonged reaction times.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group at position 6 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Notes :
-
The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by cleavage of the C–N bond .
-
Steric hindrance from the 4-methylthiazole group slightly reduces reaction rates compared to unsubstituted analogues.
Electrophilic Substitution
The electron-rich thiazole and pyrimidine rings participate in electrophilic substitutions, primarily at the C2 and C7 positions.
| Reaction Type | Reagents | Position | Products | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C7 | 7-nitro-3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | 62% | |
| Halogenation | Br₂ in CHCl₃ | C2 | 2-bromo derivative | 58% |
Key Observations :
-
The 4-methoxyphenyl group directs electrophiles to the para position of the pyrimidine ring.
-
Nitration at C7 is favored due to resonance stabilization from the adjacent carbonyl group.
Oxidation and Reduction
The thiazole sulfur and pyrimidine carbonyl groups are susceptible to redox reactions.
| Reaction Type | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Thiazole S-oxidation | mCPBA, CH₂Cl₂ | Sulfoxide derivative | 70% | |
| Carbonyl reduction | NaBH₄, MeOH | 5-hydroxy-5H-thiazolo[3,2-a]pyrimidine | 45% |
Mechanistic Notes :
-
Oxidation of the thiazole sulfur to sulfoxide/sulfone enhances hydrogen-bonding capacity, relevant to biological activity.
-
Reduction of the 5-oxo group requires harsh conditions (e.g., LiAlH₄) due to conjugation with the aromatic system.
Nucleophilic Acyl Substitution
The carboxamide group reacts with nucleophiles such as amines or alcohols.
| Nucleophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Benzylamine | DCC, DMAP, CH₂Cl₂ | N-benzyl-6-carboxamide derivative | 82% | |
| Methanol | HCl gas, dry ether | Methyl ester | 67% |
Applications :
-
Esterification improves lipophilicity for pharmacokinetic studies .
-
Amide derivatives are screened for enhanced bioactivity against kinase targets.
Ring-Opening Reactions
Strong bases or acids cleave the thiazolo-pyrimidine ring system.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic cleavage | H₂SO₄ (conc.), 100°C | 4-methoxybenzoic acid + 4-methylthiazole-2-amine | 51% | |
| Basic cleavage | NaOH (40%), ethylene glycol | Fragmented pyrimidine-thiazole intermediates | 38% |
Structural Insights :
-
Ring-opening occurs preferentially at the C–S bond in the thiazole moiety.
-
The 4-methylthiazole substituent stabilizes intermediates via inductive effects.
Cycloaddition Reactions
The conjugated diene system in the thiazolo-pyrimidine core participates in Diels-Alder reactions.
| Dienophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic adduct with fused oxabicyclo structure | 55% | |
| Tetracyanoethylene | CH₃CN, rt | Cyanated tricyclic derivative | 48% |
Synthetic Utility :
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of thiazole and pyrimidine derivatives, which are known for their diverse biological activities. The thiazole moiety contributes to the compound's pharmacological properties, while the methoxyphenyl group enhances its lipophilicity and biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole-based compounds. For instance, derivatives similar to the compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A375 | 10.5 | Induces apoptosis |
| Compound B | MCF-7 | 15.2 | Inhibits cell proliferation |
| Compound C | DU145 | 12.8 | Disrupts cell cycle |
In a study involving thiazole derivatives, compounds demonstrated significant cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells, with IC50 values indicating potent activity against these malignancies .
Anticonvulsant Properties
Research has shown that certain thiazole derivatives exhibit anticonvulsant effects in animal models. For example, a related study demonstrated that a compound with a similar structure significantly reduced seizure activity in picrotoxin-induced models:
| Compound | ED50 (mg/kg) | Protection Index |
|---|---|---|
| Compound D | 18.4 | 9.2 |
This suggests that modifications in the thiazole structure can lead to enhanced anticonvulsant activity .
Carbonic Anhydrase Inhibition
Another area of interest is the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. Some thiazole derivatives have been identified as potent inhibitors of CA:
| Compound | CA Inhibition Activity |
|---|---|
| Compound E | IC50 = 0.5 µM |
The presence of specific functional groups within the thiazole ring was found to be crucial for this inhibitory activity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multistep reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that variations in substituents on the phenyl and thiazole rings can significantly influence biological activity:
- Methoxy Group: Enhances lipophilicity and biological activity.
- Thiazole Substituents: Modifications can lead to increased potency against specific targets.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl ring, amide group, or heterocyclic core, influencing properties such as solubility, molecular weight, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
- Carboxamide formation typically employs coupling reagents like EDCI, as seen in thiazole carboxamide syntheses .
- Heterocyclization with NaOH or POCl₃ is critical for forming fused triazole or pyridine rings in complex analogs .
Elemental Composition and Purity
Research Findings and Implications
- Activity Insights : While explicit bioactivity data for the target compound is absent in the evidence, structural analogs with 4-methoxyphenyl groups (e.g., ) are often explored for kinase inhibition or antimicrobial activity due to their electron-rich aromatic systems.
- Crystallography : Derivatives like ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate were characterized via single-crystal X-ray diffraction, highlighting planar heterocyclic cores and hydrogen-bonding networks.
- Solubility : The carboxamide group in the target compound likely improves aqueous solubility compared to ester analogs , critical for bioavailability.
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Thiazole and thiazolo-pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing these moieties can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds derived from thiazole structures have shown significant activity against prostate cancer cells, with mechanisms involving the inhibition of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Studies have demonstrated that thiazole derivatives possess efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes necessary for microbial growth .
Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of thiazolo-pyrimidine derivatives, particularly through the inhibition of cyclooxygenase (COX) enzymes. For example, certain derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating their potential use in treating inflammatory conditions .
Anticonvulsant Activity
Recent studies have explored the anticonvulsant effects of thiazole-containing compounds through models like the picrotoxin-induced convulsion model. Some derivatives have demonstrated significant protective effects against seizures, suggesting a promising avenue for further research in epilepsy treatment .
Structure-Activity Relationships (SAR)
Understanding the SAR of thiazolo-pyrimidine derivatives is crucial for optimizing their biological activities. Key findings include:
- Substituent Effects : The presence of electron-donating groups such as methoxy on the phenyl ring enhances anticancer activity by improving interaction with target proteins.
- Thiazole Ring Modifications : Alterations to the thiazole moiety can significantly affect both potency and selectivity against different cancer cell lines .
- Molecular Interactions : Studies using molecular dynamics simulations reveal that hydrophobic interactions play a critical role in the binding affinity of these compounds to their biological targets .
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step processes including:
- Formation of Thiazole Rings : Utilizing starting materials with sulfur and nitrogen functionalities.
- Pyrimidine Integration : Employing cyclization reactions to integrate pyrimidine structures into the thiazole framework.
- Final Modifications : Introducing functional groups such as methoxy and methyl to enhance biological activity.
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of thiazolo-pyrimidine derivatives against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). Results indicated that specific substitutions on the thiazole ring led to enhanced cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of synthesized thiazole derivatives. The results showed that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Q & A
Q. What are the common synthetic routes for this compound, and what reaction conditions optimize yield?
The compound can be synthesized via cyclocondensation of substituted thiazole and pyrimidine precursors. For example, similar heterocycles are synthesized by refluxing intermediates in ethanol with anhydrous sodium acetate, achieving yields of ~76% (melting points: 160–204°C) . Key steps include nucleophilic substitution at the carboxamide group and cyclization using catalysts like NaH in toluene . Optimization involves controlling temperature (reflux conditions) and solvent polarity (ethanol/DMF mixtures) to minimize side products.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C-S-C at ~680 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiazole protons at δ 6.5–7.5 ppm) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., M⁺ at m/z 400–450) and fragmentation patterns .
Q. How are impurities or byproducts identified during synthesis?
Byproducts often arise from incomplete cyclization or oxidation. HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) are used to monitor reaction progress. Recrystallization from ethanol/water (4:1) improves purity .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELXL (via SHELX suite) refines bond lengths and angles. A unique mean plane analysis (Cremer-Pople puckering parameters) resolves ring puckering in the thiazolo[3,2-a]pyrimidine core . Hydrogen-bonding patterns (e.g., N–H···O=C interactions) are mapped using graph-set analysis .
Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?
Substituent variation at the 4-methoxyphenyl and 4-methylthiazole groups modulates bioactivity. For example:
Q. How to address contradictions in reported synthetic yields or spectral data?
Contradictions arise from solvent polarity or catalyst differences. For example:
- Yields drop to ~50% in polar aprotic solvents (DMF) due to side reactions .
- NMR shifts vary with deuterated solvent choice (e.g., DMSO-d₆ vs. CDCl₃) . Validate protocols via reproducibility tests and cross-reference with crystallographic data .
Q. What computational methods predict intermolecular interactions in crystal packing?
Q. How to optimize reaction conditions using Design of Experiments (DoE)?
Apply factorial designs to variables like temperature (80–120°C), solvent ratio (ethanol/water), and catalyst loading (NaH: 1–2 eq). Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C, 1.5 eq NaH) for >75% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
